Cas no 2172098-79-0 (3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine structure
2172098-79-0 structure
商品名:3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
CAS番号:2172098-79-0
MF:C13H18N6
メガワット:258.322221279144
CID:5993221
PubChem ID:165604911

3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 化学的及び物理的性質

名前と識別子

    • 3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
    • EN300-1592116
    • 2172098-79-0
    • 3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
    • インチ: 1S/C13H18N6/c1-2-4-10(5-3-1)19-13-11(17-18-19)12(14-8-15-13)16-9-6-7-9/h8-10H,1-7H2,(H,14,15,16)
    • InChIKey: XKCQEZMHQAGNQV-UHFFFAOYSA-N
    • ほほえんだ: N(C1=C2C(=NC=N1)N(C1CCCCC1)N=N2)C1CC1

計算された属性

  • せいみつぶんしりょう: 258.15929460g/mol
  • どういたいしつりょう: 258.15929460g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 314
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 68.5Ų

3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1592116-0.25g
3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172098-79-0
0.25g
$1065.0 2023-06-04
Enamine
EN300-1592116-0.1g
3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172098-79-0
0.1g
$1019.0 2023-06-04
Enamine
EN300-1592116-100mg
3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172098-79-0
100mg
$1019.0 2023-09-23
Enamine
EN300-1592116-1000mg
3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172098-79-0
1000mg
$1157.0 2023-09-23
Enamine
EN300-1592116-5000mg
3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172098-79-0
5000mg
$3355.0 2023-09-23
Enamine
EN300-1592116-2500mg
3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172098-79-0
2500mg
$2268.0 2023-09-23
Enamine
EN300-1592116-2.5g
3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172098-79-0
2.5g
$2268.0 2023-06-04
Enamine
EN300-1592116-50mg
3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172098-79-0
50mg
$972.0 2023-09-23
Enamine
EN300-1592116-1.0g
3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172098-79-0
1g
$1157.0 2023-06-04
Enamine
EN300-1592116-0.5g
3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2172098-79-0
0.5g
$1111.0 2023-06-04

3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 関連文献

3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amineに関する追加情報

Introduction to 3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine (CAS No. 2172098-79-0)

3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine, identified by its CAS number 2172098-79-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazolo-pyrimidine class of molecules, which are well-known for their broad spectrum of biological activities and potential therapeutic applications. The unique structural features of this molecule, including its cyclohexyl and cyclopropyl substituents, contribute to its distinct chemical properties and biological interactions.

The synthesis of 3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the triazolo-pyrimidine core is a critical step in the synthesis, as it defines the fundamental pharmacophoric properties of the molecule. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity levels. These synthetic strategies not only enhance the efficiency of production but also open up new avenues for structural diversification and drug discovery.

One of the most compelling aspects of 3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine is its potential as a lead compound in the development of novel therapeutic agents. The triazolo-pyrimidine scaffold is known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Recent studies have highlighted the importance of this scaffold in modulating key biological pathways that are implicated in various diseases. For instance, research has demonstrated that triazolo-pyrimidine derivatives can inhibit the activity of enzymes such as kinases and phosphodiesterases, which are crucial targets in oncology and inflammatory disorders.

The cyclohexyl and cyclopropyl substituents in 3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine play a significant role in determining its pharmacokinetic profile and binding affinity to biological targets. The cyclohexyl group provides steric bulk and enhances lipophilicity, which can improve membrane permeability and oral bioavailability. On the other hand, the cyclopropyl group introduces rigidity to the molecular structure, which can optimize interactions with protein binding sites. These structural features make this compound an attractive candidate for further optimization through structure-based drug design approaches.

In recent years, computational chemistry and molecular modeling have become indispensable tools in the study of heterocyclic compounds like 3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine. By leveraging computational methods such as molecular dynamics simulations and quantum mechanical calculations, researchers can gain insights into the binding modes of these molecules with their target proteins. These studies have revealed that the triazolo-pyrimidine core interacts with key residues in the active sites of enzymes and receptors, leading to potent biological effects. Such findings are crucial for designing more effective derivatives with improved pharmacological properties.

The pharmacological profile of 3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine has been extensively evaluated in preclinical studies. These studies have shown that the compound exhibits significant inhibitory activity against various disease-related targets. For example, it has been found to inhibit the growth of cancer cells by targeting signaling pathways that are involved in cell proliferation and survival. Additionally, it demonstrates anti-inflammatory effects by modulating cytokine production and immune responses. These findings underscore the potential of this compound as a therapeutic agent for treating cancer and inflammatory diseases.

One notable feature of 3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine is its ability to exhibit dual functionality due to its unique structural framework. The presence of both triazolo and pyrimidine moieties allows for multiple interaction points with biological targets. This dual functionality can enhance binding affinity and reduce off-target effects compared to single-scaffold compounds. Such characteristics make this molecule an ideal candidate for developing drugs with improved selectivity and efficacy.

Future research directions for 3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine include exploring its potential in combination therapies with other drugs or small molecules. Combination therapy has emerged as a promising strategy in oncology to overcome drug resistance and enhance treatment outcomes. Additionally,investigators are investigating novel synthetic routes to optimize yield, purity,and scalability, which would facilitate its transition from laboratory research to clinical development。

In conclusion,CAS No 2172098 79 0 represents a structurally fascinating compound with significant therapeutic potential。 Its unique combination of structural features, including the triazolopyrimidine core, cyclohexyl group,and cyclop rop yl substituent, contributes to its diverse biological activities。 With ongoing research efforts aimed at elucidating its mechanismsof actionand optimizing its pharmacological properties,this compound holds great promise as a lead structure for developing novel therapeutic agents。

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